Cas no 2138138-74-4 (1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine)
1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-744786
- 2138138-74-4
- 1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine
- 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine
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- Inchi: 1S/C13H17N/c1-9-3-2-4-11(7-9)13-6-5-10(8-13)12(13)14/h2-4,7,10,12H,5-6,8,14H2,1H3
- InChI Key: QUPJIFSGVRTCHG-UHFFFAOYSA-N
- SMILES: NC1C2CCC1(C1C=CC=C(C)C=1)C2
Computed Properties
- Exact Mass: 187.136099547g/mol
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744786-0.05g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 0.05g |
$1417.0 | 2025-03-11 | |
| Enamine | EN300-744786-0.1g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 0.1g |
$1484.0 | 2025-03-11 | |
| Enamine | EN300-744786-0.25g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 0.25g |
$1551.0 | 2025-03-11 | |
| Enamine | EN300-744786-0.5g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 0.5g |
$1619.0 | 2025-03-11 | |
| Enamine | EN300-744786-1.0g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 1.0g |
$1686.0 | 2025-03-11 | |
| Enamine | EN300-744786-2.5g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 2.5g |
$3304.0 | 2025-03-11 | |
| Enamine | EN300-744786-5.0g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 5.0g |
$4890.0 | 2025-03-11 | |
| Enamine | EN300-744786-10.0g |
1-(3-methylphenyl)bicyclo[2.1.1]hexan-5-amine |
2138138-74-4 | 95.0% | 10.0g |
$7250.0 | 2025-03-11 |
1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine
Professional Introduction to 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine (CAS No. 2138138-74-4)
1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine, a compound with the CAS number 2138138-74-4, represents a significant advancement in the field of medicinal chemistry and pharmacology. This bicyclic amine derivative exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and mechanistic insights. The compound’snomenclaturehighlights its aromatic substituent, specifically a 3-methylphenyl group, attached to a bicyclo[2.1.1]hexane core, which is known for its rigid and twisted conformation. This structural motif is particularly intriguing because it can influence both the electronic properties and the spatial orientation of functional groups, making it a valuable scaffold for drug design.
Thechemical structureof 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine is characterized by its cyclic system, which includes two six-membered rings fused at one carbon atom, creating a three-dimensional scaffold that is distinct from planar aromatic compounds. This bicyclic system imparts steric hindrance and electronic effects that can modulate interactions with biological targets. The presence of an amine functional group at the 5-position further enhances its reactivity and potential for further derivatization, enabling the synthesis of analogs with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic amine derivatives due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. Studies have shown that such compounds can interact with various enzymes and receptors, making them promising candidates for treating a range of diseases, including neurological disorders, inflammation, and cancer. Thebioisostericproperties of the bicyclo[2.1.1]hexane ring system have been particularly well-studied in relation to their ability to replace linear aliphatic chains in existing drug molecules, thereby improving solubility, metabolic stability, and target binding affinity.
Thesynthetic pathwaysfor 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine involve multi-step organic transformations that require careful selection of reagents and reaction conditions to achieve high yields and purity. One common approach involves the construction of the bicyclic core through intramolecular cyclization reactions, followed by functionalization at the desired positions using palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. The introduction of the3-methylphenylgroup typically occurs early in the synthesis to ensure regioselectivity and minimize side reactions.
Thepharmacokinetic profileof 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine has been investigated in preclinical studies to assess its absorption, distribution, metabolism, excretion (ADME) properties. Preliminary data suggest that this compound exhibits moderate solubility in water and lipids, which is favorable for oral administration and tissue penetration. Additionally, its metabolic stability appears to be influenced by the presence of the amine group and the aromatic substituent, which can undergo various transformations depending on enzymatic activity.
In terms ofbiological activity, 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine has shown promise in several in vitro assays targeting key enzymes involved in disease pathways. For instance, it has demonstrated inhibitory effects on certain kinases and phosphodiesterases, suggesting potential applications in treating cancers and cardiovascular diseases. Furthermore, its interaction with neurotransmitter receptors has been explored as a possible therapeutic strategy for neurological conditions such as depression and epilepsy.
Themolecular modelingstudies of this compound have provided valuable insights into its binding mode with biological targets at the atomic level. Computational simulations have revealed that thebicyclo[2.1.1]hexanescaffold adopts specific orientations within active sites, facilitating optimal interactions with key residues or polar groups on the target protein or receptor. These findings have guided medicinal chemists in designing next-generation derivatives with enhanced potency and selectivity.
The development ofdrug-like propertiesis a critical aspect of medicinal chemistry, where compounds must meet stringent criteria such as oral bioavailability, metabolic stability, and low toxicity to progress into clinical trials. The structural features of 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine make it an attractive candidate for further optimization due to its balance of rigidity and flexibility provided by the bicyclic system combined with functional groups that can be modified to improve pharmacokinetic profiles.
In conclusion, 1-(3-Methylphenyl)bicyclo[2.1.1]hexan-5-amine (CAS No.2138138-74-4) represents a significant contribution to the field of medicinal chemistry with its unique structural framework and promising biological activities.The compound’snomenclature, including the3-methylphenylgroup and bicyclo[2.]system., underscores its synthetic complexity yet offers opportunities for innovative drug design.The ongoing research into this molecule holds great potential for advancing therapeutic strategies across multiple disease areas.
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